Diisobutyl oxalate

Beschreibung

The exact mass of the compound Diisobutyl oxalate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diisobutyl oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diisobutyl oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

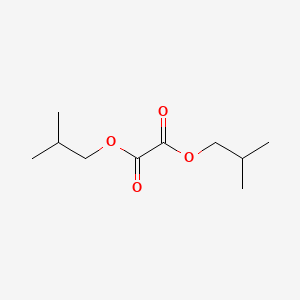

Structure

3D Structure

Eigenschaften

IUPAC Name |

bis(2-methylpropyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-7(2)5-13-9(11)10(12)14-6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRRTUSXQPXVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290220 | |

| Record name | diisobutyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-61-5 | |

| Record name | NSC67394 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diisobutyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diisobutyl Oxalate: Structure, Properties, Synthesis, and Applications

Introduction

Diisobutyl oxalate (CAS No: 2050-61-5), with the IUPAC name bis(2-methylpropyl) oxalate, is a significant organic chemical intermediate belonging to the dialkyl ester class.[1] Its unique molecular architecture, comprising a central oxalate core flanked by two isobutyl groups, imparts a set of physicochemical properties that render it highly valuable in a multitude of industrial and research applications. This guide provides a comprehensive technical overview of diisobutyl oxalate, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical structure, properties, synthesis, reactivity, and key applications, with a particular focus on its role as a versatile building block in organic synthesis.

Chemical Structure and Physicochemical Properties

Diisobutyl oxalate is the diester formed from oxalic acid and isobutanol. The presence of the branched isobutyl chains influences its solubility, boiling point, and reactivity compared to its linear isomer, dibutyl oxalate.

Chemical Structure

The structure of diisobutyl oxalate is characterized by two isobutyl groups ester-linked to a central ethanedioate (oxalate) core.

Caption: Chemical structure of diisobutyl oxalate.

Physicochemical Properties

The key physicochemical properties of diisobutyl oxalate are summarized in the table below. These properties are crucial for its handling, application, and in designing synthetic protocols.

| Property | Value | Reference |

| IUPAC Name | bis(2-methylpropyl) oxalate | [1] |

| Synonyms | Diisobutyl ethanedioate, Oxalic acid diisobutyl ester | [1] |

| CAS Number | 2050-61-5 | [1] |

| Molecular Formula | C10H18O4 | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | ~230 °C | [3] |

| Melting Point | Not available | |

| Density | ~0.986 g/cm³ at 25 °C | [4] |

| Solubility | Soluble in alcohols and ethers; sparingly soluble in water. | [2] |

| Flash Point | ~109 °C | [4] |

Synthesis of Diisobutyl Oxalate

Diisobutyl oxalate is most commonly synthesized via the Fischer esterification of oxalic acid with isobutanol, in the presence of an acid catalyst.[2] This method is favored for its high atom economy and relatively straightforward procedure. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation.[5]

Synthesis Workflow

Caption: General workflow for the synthesis of diisobutyl oxalate.

Experimental Protocol: Fischer Esterification

The following protocol is a representative procedure for the laboratory-scale synthesis of diisobutyl oxalate, adapted from standard Fischer esterification methods.[5]

Materials:

-

Oxalic acid dihydrate (1.0 eq)

-

Isobutanol (4.0 eq, serves as reactant and solvent)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)

-

Toluene (optional, for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add oxalic acid dihydrate, isobutanol, and toluene (if used).

-

Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirred mixture.

-

Reflux: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product. Continue reflux until no more water is collected.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO2 evolution will occur. Subsequently, wash with brine to remove any remaining aqueous impurities.

-

Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent. The crude product is then purified by vacuum distillation to yield pure diisobutyl oxalate.

Rationale: The use of excess isobutanol and the removal of water are critical for achieving a high yield, in accordance with Le Châtelier's principle.[5] The acidic work-up with sodium bicarbonate is essential to quench the reaction and remove the corrosive acid catalyst before distillation.

Chemical Reactivity and Applications

The reactivity of diisobutyl oxalate is primarily centered around its two ester functional groups. It can undergo a variety of transformations, making it a versatile intermediate in organic synthesis.

Key Reactions

-

Hydrolysis: In the presence of acid or base, diisobutyl oxalate can be hydrolyzed back to oxalic acid and isobutanol. The rate of hydrolysis is dependent on pH and temperature.[6]

-

Transesterification: Diisobutyl oxalate can undergo transesterification with other alcohols in the presence of a suitable catalyst to form different oxalate esters.[2]

-

Reduction: The ester groups can be reduced to alcohols. Strong reducing agents like lithium aluminum hydride will reduce both ester groups to the corresponding diol (2,2'- (ethane-1,2-diylbis(oxy))bis(2-methylpropan-1-ol)). The use of milder, sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce one or both ester groups to aldehydes.[7]

-

Reaction with Nucleophiles: Grignard reagents and other organometallic nucleophiles can add to the carbonyl carbons of the ester groups. This reaction is particularly useful for the synthesis of α-keto esters and α-hydroxy esters, which are valuable intermediates in pharmaceutical synthesis.[8]

Applications in Research and Drug Development

Diisobutyl oxalate serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]

-

Intermediate for API Synthesis: Dialkyl oxalates are employed in Claisen condensations to introduce a two-carbon unit, which is a common strategy in the synthesis of various heterocyclic compounds and other complex molecular frameworks found in pharmaceuticals.[9] For example, diethyl oxalate, a close analog, is used in the synthesis of intermediates for drugs like Fanetizole.[9]

-

Synthesis of α-Keto Esters: The reaction of diisobutyl oxalate with Grignard reagents provides a direct route to α-keto esters. These motifs are present in a range of biologically active molecules and are precursors to α-amino acids and other important pharmaceutical intermediates.[8]

-

Solvent and Plasticizer: Due to its relatively high boiling point and good solvency for many organic compounds, diisobutyl oxalate can be used as a specialty solvent in certain reactions.[2] In the context of drug formulation, related esters are sometimes used as plasticizers in polymeric drug delivery systems.[1]

Spectroscopic Characterization

The identity and purity of diisobutyl oxalate are confirmed through various spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the six methyl protons of the isobutyl group, a multiplet for the methine proton, and a doublet for the methylene protons adjacent to the ester oxygen.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon of the ester, the methylene carbon adjacent to the oxygen, the methine carbon, and the methyl carbons of the isobutyl group.

-

IR Spectroscopy: The infrared spectrum is dominated by a strong absorption band corresponding to the C=O stretching of the ester carbonyl group, typically in the region of 1730-1750 cm⁻¹. Additional bands for C-O stretching and C-H bending and stretching will also be present.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the isobutoxy group and cleavage of the C-C bond of the oxalate core.[10]

Safety and Handling

Diisobutyl oxalate is an organic chemical and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[10]

Conclusion

Diisobutyl oxalate is a valuable and versatile chemical with a well-defined set of properties and reactivities. Its utility as a synthetic intermediate, particularly in the construction of key molecular scaffolds for the pharmaceutical industry, underscores its importance. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe use in research and development.

References

-

PubChem. Dibutyl Oxalate. National Center for Biotechnology Information. [Link]

-

PubChem. Diisobutyl oxalate. National Center for Biotechnology Information. [Link]

- Realini, M., et al. (2013). First results on diethyl oxalate as a new product for the conservation of carbonatic substrates.

-

Cheméo. (2023). Diisobutyl oxalate. [Link]

-

The Good Scents Company. (2023). dibutyl oxalate. [Link]

-

Experiment 22 – The Fischer Esterification. (n.d.). [Link]

-

Organic Chemistry Portal. (2021). Synthesis of α-keto carboxylic acids, esters and amides. [Link]

-

Reisman, J. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]

-

Gutmann, B., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1338-1353. [Link]

Sources

- 1. Diisobutyl oxalate | C10H18O4 | CID 249287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Diisobutyl oxalate (CAS 2050-61-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. dibutyl oxalate, 2050-60-4 [thegoodscentscompany.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. boa.unimib.it [boa.unimib.it]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 9. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 10. Dibutyl Oxalate | C10H18O4 | CID 16306 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of Diisobutyl Oxalate

An In-depth Technical Guide to the Synthesis of Diisobutyl Oxalate: Mechanisms and Pathways

This guide provides an in-depth exploration of the primary synthetic routes to diisobutyl oxalate, a significant chemical intermediate. Tailored for researchers, chemists, and professionals in drug development and materials science, this document elucidates the core reaction mechanisms, provides field-proven experimental protocols, and explains the causality behind key process choices.

Diisobutyl oxalate, the diester of oxalic acid and isobutanol, is a colorless liquid with applications as a specialty solvent, a plasticizer, and an intermediate in organic synthesis. Its molecular structure, featuring two ester functionalities, allows for subsequent reactions such as transesterification and reduction, making it a versatile building block in the synthesis of fine chemicals and pharmaceuticals. Understanding its synthesis is critical for process optimization, yield maximization, and ensuring high purity.

The principal methods for synthesizing diisobutyl oxalate are direct esterification of oxalic acid and transesterification of a lower dialkyl oxalate. A third, industrially relevant method involves the oxidative carbonylation of isobutanol. This guide will focus on the first two pathways, as they are most common in laboratory and industrial practice and offer a clear illustration of fundamental reaction principles.

Pathway I: Direct Esterification of Oxalic Acid

Direct esterification, an example of the Fischer-Speier esterification, is the most traditional and straightforward route to diisobutyl oxalate. The overall reaction involves the acid-catalyzed condensation of oxalic acid with two equivalents of isobutanol, producing diisobutyl oxalate and two equivalents of water.

(COOH)₂ + 2 (CH₃)₂CHCH₂OH ⇌ (COOCH₂CH(CH₃)₂)₂ + 2 H₂O

The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the products, which is almost universally accomplished by removing water as it is formed.

Reaction Mechanism: Acid-Catalyzed Nucleophilic Acyl Substitution

The esterification of the dicarboxylic oxalic acid occurs in two successive steps, with the formation of isobutyl hydrogen oxalate as an intermediate. The mechanism for the esterification of a single carboxylic acid group is a classic example of acid-catalyzed nucleophilic acyl substitution.

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of one of the carboxylic acid groups. This activation step significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: An isobutanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of the alcohol) to one of the original hydroxyl groups of the carboxylic acid. This converts a hydroxyl group into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester, isobutyl hydrogen oxalate.

The second carboxylic acid group undergoes the same sequence of reactions to yield the final product, diisobutyl oxalate.

Diagram: Mechanism of Acid-Catalyzed Direct Esterification

Caption: Figure 1: Mechanism of Direct Esterification (First Esterification Step).

Causality in Experimental Design

-

Choice of Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective catalysts because they readily provide the protons needed to activate the carbonyl group.[1] Solid acid catalysts, such as titanium sulfate doped with lanthanum oxide, are gaining traction as they are reusable, less corrosive, and simplify product purification.[2] The choice often depends on a balance between reaction rate, cost, equipment corrosion, and ease of separation.

-

Reactant Stoichiometry: An excess of isobutanol is typically used to shift the equilibrium towards the product side, according to Le Châtelier's principle. A molar ratio of isobutanol to oxalic acid of 3:1 or higher is common.[2]

-

Water Removal: This is the most critical factor for achieving high conversion. The formation of water as a byproduct can drive the reverse reaction (hydrolysis). Reactive distillation or the use of a Dean-Stark apparatus with an azeotrope-forming solvent (like toluene or cyclohexane) are standard industrial and laboratory techniques to continuously remove water from the reaction mixture.[3]

-

Temperature: The reaction is typically conducted at the reflux temperature of the solvent or the alcohol itself. This provides the necessary activation energy for the reaction while facilitating the azeotropic removal of water. Temperatures in the range of 90-120°C are common.[1][2]

Experimental Protocol: Direct Esterification with Azeotropic Water Removal

This protocol is adapted from a standard procedure for dialkyl oxalate synthesis.[1]

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a Dean-Stark trap, and a reflux condenser.

-

Charging Reactants: To the flask, add oxalic acid dihydrate (1.0 mol), isobutanol (3.0 mol), p-toluenesulfonic acid monohydrate (0.025 mol, catalyst), and toluene (200 mL, azeotropic agent).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope (boiling point ~85°C) will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene overflows back into the reaction flask.

-

Monitoring: Continue the reaction until no more water is collected in the trap (typically 4-6 hours). The theoretical amount of water to be collected is 2 moles from the oxalic acid dihydrate plus 2 moles from the reaction.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Repeat until CO₂ evolution ceases.

-

Wash the organic layer with water, followed by a saturated brine solution to remove residual salts and water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

-

Purification: Filter off the drying agent and remove the toluene and excess isobutanol by rotary evaporation. The crude diisobutyl oxalate can be purified by vacuum distillation to yield a colorless oil.

Pathway II: Transesterification

Transesterification is an alternative and highly efficient route, particularly relevant in industrial settings where dimethyl oxalate (DMO) is available as a commodity chemical from C1 chemistry (syngas).[4] The process involves reacting DMO with isobutanol, typically in the presence of a base catalyst, to produce diisobutyl oxalate and methanol.

(COOCH₃)₂ + 2 (CH₃)₂CHCH₂OH ⇌ (COOCH₂CH(CH₃)₂)₂ + 2 CH₃OH

Like direct esterification, this is an equilibrium reaction. The equilibrium is driven forward by removing the more volatile byproduct, methanol.[5]

Reaction Mechanism: Base-Catalyzed Nucleophilic Acyl Interchange

Base-catalyzed transesterification proceeds through a nucleophilic acyl interchange mechanism. The reaction occurs in two consecutive, reversible steps, with methyl isobutyl oxalate as the intermediate.

-

Alkoxide Formation: The base catalyst (e.g., sodium methoxide, CH₃ONa) reacts with isobutanol to generate the isobutoxide anion, a potent nucleophile.

-

Nucleophilic Attack: The isobutoxide anion attacks one of the carbonyl carbons of dimethyl oxalate, forming a tetrahedral intermediate.

-

Elimination of Methoxide: The tetrahedral intermediate collapses, eliminating a methoxide anion (CH₃O⁻) and forming the mixed ester, methyl isobutyl oxalate.

-

Catalyst Regeneration: The eliminated methoxide anion deprotonates another molecule of isobutanol, regenerating the active isobutoxide nucleophile and producing methanol.

The same sequence is then repeated on the second ester group of the mixed ester to form the final diisobutyl oxalate product.

Diagram: Mechanism of Base-Catalyzed Transesterification

Caption: Figure 2: Mechanism of Base-Catalyzed Transesterification.

Causality in Experimental Design

-

Choice of Catalyst: Basic catalysts are highly effective. Soluble alkalis like sodium methoxide, sodium ethoxide, or sodium tert-butoxide show extremely high activity, even at room temperature.[6] The strength of the base correlates with catalytic efficiency; a lower pKb value leads to stronger nucleophilicity and a higher reaction rate.[6]

-

Driving the Equilibrium: The boiling point of methanol (64.7°C) is significantly lower than that of isobutanol (108°C) and the oxalate esters. This difference is exploited in reactive distillation, where methanol is continuously removed from the top of the column, effectively driving the reaction to completion.[7][8]

-

Absence of Water: The reaction must be conducted under anhydrous conditions. Any water present will hydrolyze the ester and consume the base catalyst, reducing the yield.

Experimental Protocol: Transesterification via Reactive Distillation

Reactive distillation (RD) is the preferred method for this synthesis as it integrates reaction and separation into a single unit, offering significant advantages in conversion and energy efficiency.[8]

-

Apparatus Setup: A laboratory-scale packed distillation column is used, with a reboiler at the bottom and a condenser at the top. The catalyst is either mixed with the initial charge in the reboiler (for homogeneous catalysts) or packed into a specific section of the column (for heterogeneous catalysts).

-

Charging Reactants: The reboiler is charged with dimethyl oxalate and a catalytic amount of sodium methoxide. Isobutanol is fed continuously at an appropriate tray in the upper section of the column.

-

Operation: The reboiler is heated to initiate the reaction and vaporization. The column is operated under total reflux until a steady temperature profile is established.

-

Product Removal: Once at steady state, the overhead distillate, which is rich in methanol, is continuously removed. The bottom product, which is a mixture of diisobutyl oxalate, unreacted intermediates, and isobutanol, is collected from the reboiler.

-

Purification: The bottom product stream is subjected to further distillation steps to separate the high-purity diisobutyl oxalate from the excess isobutanol (which is recycled) and any remaining intermediates.

Data Summary: Comparison of Synthesis Pathways

The selection of a synthesis pathway depends on factors such as raw material availability, required purity, production scale, and capital investment.

| Parameter | Direct Esterification | Transesterification | Oxidative Carbonylation |

| Reactants | Oxalic Acid, Isobutanol | Dimethyl Oxalate, Isobutanol | Isobutanol, CO, O₂ |

| Catalyst | Strong Acid (H₂SO₄, p-TsOH) or Solid Acid | Strong Base (CH₃ONa) or Solid Base/Acid | Palladium/Copper salts[9] |

| Byproduct | Water | Methanol | Water |

| Key Challenge | Efficient water removal | Anhydrous conditions, Methanol removal | Catalyst stability, High pressure |

| Typical Yield | >90% (with water removal)[2] | >95% (with RD)[6] | High (Industrial Process)[9] |

| Advantages | Simple setup, readily available acid | High reaction rates, utilizes C1 feedstock | Direct route from CO |

| Disadvantages | Equilibrium limited, potential for corrosion | Requires anhydrous conditions | High-pressure equipment, catalyst cost |

Conclusion

The synthesis of diisobutyl oxalate can be effectively achieved through both direct esterification and transesterification pathways. Direct esterification is a robust and well-understood method ideal for laboratory-scale synthesis, with its success hinging on the effective removal of water to overcome equilibrium limitations. Transesterification, particularly when coupled with reactive distillation, represents a more modern and highly efficient process for large-scale industrial production, leveraging the availability of dimethyl oxalate from syngas. The choice between these methods is a strategic one, guided by the specific economic and technical constraints of the intended application. A thorough understanding of the underlying mechanisms of both pathways is essential for any scientist or engineer aiming to optimize the production of this valuable chemical intermediate.

References

-

Shi, L., et al. (2021). Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification. New Journal of Chemistry. Available at: [Link]

-

Zhang, Q., et al. (2010). Synthesis of diisopentyl oxalate catalyed by titanium sulphate doped with lanthanum oxide. Journal of Chemical Engineering of Chinese Universities. Available at: [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

-

Wikipedia. (n.d.). Transesterification. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of base catalyzed transesterification. Available at: [Link]

-

ResearchGate. (n.d.). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Available at: [Link]

-

Wikipedia. (n.d.). Dimethyl oxalate. Available at: [Link]

-

ChemBK. (2022). Dibutyl ester of oxalic acid. Available at: [Link]

-

MPG.PuRe. (2003). Synthesis of Reactive Distillation Processes. Available at: [Link]

-

ResearchGate. (2021). Isobutyl acetate by reactive distillation. Part III. Conceptual design, simulation and optimization. Available at: [Link]

-

Periodica Polytechnica. (2024). Parametric Optimization of a Reactive Distillation Column for the Ethyl Tert-Butyl Ether Production. Available at: [Link]

-

ResearchGate. (n.d.). Current Developments in Esterification Reaction: A Review on Process and Parameters. Available at: [Link]

Sources

- 1. diisopropyl oxalate synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. Dimethyl oxalate - Wikipedia [en.wikipedia.org]

- 5. Transesterification - Wikipedia [en.wikipedia.org]

- 6. Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pure.mpg.de [pure.mpg.de]

- 8. pp.bme.hu [pp.bme.hu]

- 9. chembk.com [chembk.com]

An In-Depth Technical Guide to Diisobutyl Oxalate

This guide provides a comprehensive technical overview of diisobutyl oxalate, a versatile chemical compound with significant applications in pharmaceutical synthesis and specialty chemical formulations. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical identity, physicochemical properties, synthesis protocols, and critical safety considerations associated with this diester.

Chemical Identification and Nomenclature

Diisobutyl oxalate is the common name for the organic compound that is the diester of isobutyl alcohol and oxalic acid. It is crucial to distinguish this compound from its isomers, particularly as nomenclature can sometimes be ambiguous in commercial listings. The primary CAS number for the isobutyl isomer is 2050-61-5 .[1][2][3] Another CAS number, 13784-89-9, is sometimes associated with "diisobutyl oxalate" but more accurately corresponds to its isomer, di-sec-butyl oxalate (oxalic acid bis(1-methylpropyl) ester).[4][5] This guide will focus exclusively on the isobutyl variant, CAS 2050-61-5, for which the correct IUPAC name is bis(2-methylpropyl) oxalate.[1]

Table 1: Core Identification Data for Diisobutyl Oxalate

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 2050-61-5 | [1][2][3] |

| IUPAC Name | bis(2-methylpropyl) oxalate | [1] |

| Molecular Formula | C₁₀H₁₈O₄ | [1][2] |

| Molecular Weight | 202.25 g/mol |[1][2][4] |

The compound is known by several synonyms across different databases and suppliers. A consolidated list is provided below for comprehensive identification.

Table 2: Synonyms for Diisobutyl Oxalate

| Synonym |

|---|

| bis(2-methylpropyl) oxalate |

| bis(2-methylpropyl)oxalate |

| Ethanedioic acid, diisobutyl ester |

| Oxalic acid, diisobutyl ester |

| Isobutyl oxalate |

| NSC67394 |

| Diisobutyl ethanedioate |

| Ethanedioic acid, 1,2-bis(2-methylpropyl) ester |

Caption: Chemical structure of bis(2-methylpropyl) oxalate.

Physicochemical Properties

Diisobutyl oxalate is a clear, colorless liquid at room temperature.[7] Its properties are dictated by the presence of the two isobutyl ester groups, which impart moderate polarity and specific solubility characteristics. The following table summarizes key physical and chemical properties, which are essential for designing experimental conditions, purification strategies, and safe handling protocols.

Table 3: Key Physicochemical Properties of Diisobutyl Oxalate and Related Isomers

| Property | Value | Notes / Source(s) |

|---|---|---|

| Appearance | Clear, colorless liquid | (est)[7] |

| Boiling Point | 239 - 240 °C | For the n-butyl isomer, a close proxy. |

| Melting Point | -29.0 °C | For the n-butyl isomer.[7] |

| Flash Point | 109 °C (228 °F) | Closed cup, for the n-butyl isomer.[7] |

| Specific Gravity | 0.986 g/cm³ @ 25 °C | For the n-butyl isomer.[7] |

| logP (Octanol/Water) | 1.385 | Calculated; indicates moderate lipophilicity.[2] |

| Water Solubility | log₁₀WS = -1.25 (mol/L) | Calculated; implies low water solubility.[2] |

| Solubility | Very soluble in ether, ethanol, and many organic solvents. | For the n-butyl isomer. |

Synthesis of Diisobutyl Oxalate

Principle of Synthesis: Fischer Esterification

The most direct and common laboratory-scale synthesis of diisobutyl oxalate is the Fischer esterification of oxalic acid with isobutyl alcohol. This reaction involves treating oxalic acid (or its dihydrate form) with an excess of isobutyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid.

The reaction is an equilibrium process. To drive the reaction towards the formation of the diester product, it is essential to remove the water formed as a byproduct, in accordance with Le Chatelier's principle. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus. The excess isobutyl alcohol serves both as a reactant and as a solvent to facilitate the removal of water.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for synthesizing diisobutyl oxalate, including in-process controls and purification steps to ensure a high-purity final product.

Materials and Reagents:

-

Oxalic acid dihydrate (1.0 eq)

-

Isobutyl alcohol (4.0 - 5.0 eq)

-

Concentrated sulfuric acid (catalytic amount, ~0.02 eq)

-

Toluene (for azeotropic distillation)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Methodology:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add oxalic acid dihydrate (e.g., 63.0 g, 0.5 mol), isobutyl alcohol (e.g., 185.3 g, 2.5 mol), and toluene (100 mL).

-

Causality: Using an excess of isobutyl alcohol shifts the reaction equilibrium towards the product side. Toluene forms a low-boiling azeotrope with water, facilitating its removal.

-

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 1 mL) to the stirring mixture. Assemble the Dean-Stark apparatus and reflux condenser atop the flask.

-

Azeotropic Reflux: Heat the mixture to a gentle reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (approximately 2-4 hours). The theoretical amount of water to be collected is 18 mL from the dihydrate and 18 mL from the reaction (total 36 mL for 0.5 mol scale).

-

Self-Validation: The collection of the expected volume of water serves as an in-process check for reaction completion.

-

-

Reaction Quench and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

-

100 mL of water

-

100 mL of saturated NaHCO₃ solution (repeat until no more CO₂ evolution is observed)

-

100 mL of brine

-

Causality: The water wash removes the bulk of unreacted isobutyl alcohol. The bicarbonate wash is critical for neutralizing the sulfuric acid catalyst, preventing product degradation during distillation. The brine wash removes residual water and helps break any emulsions.

-

-

Drying and Solvent Removal: Drain the organic layer into a flask and dry it over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove toluene and excess isobutyl alcohol.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain pure diisobutyl oxalate.

Synthesis Workflow Diagram

Caption: Workflow for the laboratory synthesis of diisobutyl oxalate.

Applications in Research and Industry

Diisobutyl oxalate's utility stems from its role as a reactive intermediate and a functional excipient in various formulations.

Role as a Pharmaceutical Intermediate

In drug development and manufacturing, diisobutyl oxalate serves as a valuable building block.[8] Its molecular structure allows for precise chemical transformations necessary in the synthesis of complex active pharmaceutical ingredients (APIs). It can be used to introduce the ethanedioate (oxalate) linker into molecules or can serve as a precursor for other C2 synthons after selective hydrolysis or reduction. Its use as a purifying agent in the pharmaceutical industry has also been noted.

Utility in Cosmetics and Personal Care

Diisobutyl oxalate is employed in the cosmetics industry for several functions:[8][9]

-

Chelating Agent: It forms complexes with metal ions that could otherwise compromise the stability, efficacy, or appearance of cosmetic products.[8]

-

Plasticizer: It imparts softness and flexibility to synthetic polymers, which is particularly useful in hair care products to improve texture and manageability.[4][8]

-

Solvent: It can dissolve other components within a cosmetic formulation, contributing to product homogeneity.[4][8]

Other Industrial Uses

Beyond pharmaceuticals and cosmetics, this compound finds application as a pigment dispersant, a component in agrochemical formulations, and a rust-remover for metal treatment.

Safety, Handling, and Storage

Handling diisobutyl oxalate requires adherence to standard laboratory safety practices, as outlined in safety data sheets for isomeric compounds like dibutyl oxalate.[10]

-

Primary Hazards: The compound is expected to cause skin irritation, potential allergic skin reactions, serious eye damage, and respiratory irritation upon inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical splash-resistant safety goggles or a face shield are mandatory.

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.

-

-

Handling Procedures: Avoid all contact with skin and eyes. Avoid inhaling vapors or mists. Wash hands thoroughly after handling and before breaks.[10]

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.

-

First Aid Measures:

-

If on Skin: Wash off with soap and plenty of water. Consult a physician.

-

If in Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and consult a physician.

-

Conclusion

Diisobutyl oxalate (CAS 2050-61-5) is a specialty chemical with well-defined properties and significant utility as a synthetic intermediate and formulation aid. For researchers in drug development and materials science, a clear understanding of its synthesis, reactivity, and handling requirements is paramount. Its role as a building block in organic synthesis and as a functional component in cosmetics underscores its versatility. Adherence to rigorous experimental and safety protocols will ensure its effective and safe application in a research and development setting.

References

-

Ataman Kimya. (n.d.). DIBUTYL OXALATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diisobutyl oxalate. PubChem Compound Database. Retrieved from [Link]

-

The Good Scents Company. (n.d.). diisobutyl oxalate, 13784-89-9. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Diisobutyl oxalate (CAS 2050-61-5). Retrieved from [Link]

-

Stenutz, R. (n.d.). diisobutyl oxalate. Retrieved from [Link]

-

LookChem. (n.d.). Dibutyl Oxalate: Key Applications in Cosmetics and Pharmaceuticals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dibutyl Oxalate. PubChem Compound Database. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of di-n-butyl oxalate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 2050-60-4 | Product Name : Dibutyl Oxalate. Retrieved from [Link]

-

Tale, R. H., et al. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions. RSC Advances. Retrieved from [Link]

-

The Good Scents Company. (n.d.). dibutyl oxalate, 2050-60-4. Retrieved from [Link]

- Google Patents. (2019). CN110372505A - A kind of preparation method of dibutyl oxalate.

-

EWG Skin Deep. (n.d.). What is DIISOBUTYL OXALATE. Retrieved from [Link]

Sources

- 1. Diisobutyl oxalate | C10H18O4 | CID 249287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diisobutyl oxalate (CAS 2050-61-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. diisobutyl oxalate [stenutz.eu]

- 4. parchem.com [parchem.com]

- 5. diisobutyl oxalate, 13784-89-9 [thegoodscentscompany.com]

- 6. ewg.org [ewg.org]

- 7. dibutyl oxalate, 2050-60-4 [thegoodscentscompany.com]

- 8. nbinno.com [nbinno.com]

- 9. Dibutyl Oxalate | C10H18O4 | CID 16306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Dibutyl oxalate - Safety Data Sheet [chemicalbook.com]

A Spectroscopic Guide to Diisobutyl Oxalate: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

This in-depth technical guide provides a comprehensive analysis of the spectral data for diisobutyl oxalate, a key organic compound with applications in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of spectra, this guide delves into the causal relationships behind experimental observations, offering field-proven insights into the structural elucidation of diisobutyl oxalate.

Molecular Structure and Properties

Diisobutyl oxalate, systematically named bis(2-methylpropyl) oxalate, is an organic ester with the chemical formula C₁₀H₁₈O₄.[1] Its molecular weight is 202.25 g/mol .[1][2] The structure, characterized by a central oxalate core flanked by two isobutyl groups, dictates its spectroscopic behavior.

Key Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₄ | [1] |

| Molecular Weight | 202.25 g/mol | [1][2] |

| Appearance | Clear colorless liquid | [3] |

| Boiling Point | 241.0 °C at 760 mmHg | [3] |

| Melting Point | -29 °C | [3] |

| Density | 0.986 g/mL at 25 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For diisobutyl oxalate, both ¹H and ¹³C NMR are instrumental in confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of diisobutyl oxalate is expected to show three distinct signals corresponding to the three non-equivalent protons in the isobutyl group.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a liquid sample like diisobutyl oxalate is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of diisobutyl oxalate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte signals.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 300-600 MHz).

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the number of scans (typically 8-16 for a concentrated sample), relaxation delay, and spectral width.

-

Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to obtain the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the spectrum (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

Interpretation of the ¹H NMR Spectrum:

Based on available data for the closely related dibutyl oxalate, the expected chemical shifts and multiplicities for diisobutyl oxalate are:

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| A | ~4.0-4.2 | Doublet | 4H | -O-CH₂ -CH(CH₃)₂ |

| B | ~1.9-2.1 | Nonet | 2H | -O-CH₂-CH (CH₃)₂ |

| C | ~0.9-1.0 | Doublet | 12H | -O-CH₂-CH(CH₃ )₂ |

-

Causality of Chemical Shifts: The methylene protons (-O-CH₂-) are deshielded due to the electron-withdrawing effect of the adjacent oxygen atom, hence their downfield chemical shift. The methine proton (-CH-) is also deshielded, though to a lesser extent. The methyl protons (-CH₃) are the most shielded and appear upfield.

-

Splitting Patterns: The splitting patterns arise from spin-spin coupling between adjacent non-equivalent protons. The methylene protons are split by the adjacent methine proton into a doublet. The methine proton is split by the adjacent methylene and methyl protons. The methyl protons are split by the adjacent methine proton into a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For the symmetric diisobutyl oxalate, three distinct carbon signals are expected.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences:

-

Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is generally required to achieve a good signal-to-noise ratio.

Interpretation of the ¹³C NMR Spectrum:

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | ~158 | C =O |

| 2 | ~72 | -O-CH₂ - |

| 3 | ~28 | -CH - |

| 4 | ~19 | -CH₃ |

-

Expertise in Interpretation: The carbonyl carbon of the ester group is significantly deshielded and appears at a very downfield chemical shift. The carbon atom bonded to the oxygen is also deshielded. The aliphatic carbons of the isobutyl group appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common technique for obtaining the IR spectrum of liquid samples:

-

Sample Application: A small drop of diisobutyl oxalate is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: The IR spectrum is recorded by passing an IR beam through the ATR crystal. The beam interacts with the sample at the crystal surface.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum:

The IR spectrum of diisobutyl oxalate is dominated by strong absorptions characteristic of an ester functional group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750-1730 | Strong, sharp | C=O stretch (ester) |

| ~1300-1000 | Strong | C-O stretch (ester) |

| ~2960-2850 | Medium to strong | C-H stretch (aliphatic) |

-

Authoritative Grounding: The strong C=O stretching vibration is a hallmark of the ester functional group and is one of the most readily identifiable peaks in the IR spectrum. The exact position of this peak can be influenced by the electronic environment of the carbonyl group. The C-O stretching vibrations also provide valuable information about the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry

EI-MS is a common ionization technique for volatile organic compounds:

-

Sample Introduction: A small amount of diisobutyl oxalate is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion, M⁺•).

-

Fragmentation: The molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Interpretation of the Mass Spectrum:

The mass spectrum of diisobutyl oxalate will show a molecular ion peak (if stable enough to be detected) and several fragment ion peaks.

Expected Fragmentation Pattern:

Caption: Proposed fragmentation pathway for diisobutyl oxalate in EI-MS.

-

Trustworthiness of Interpretation: The fragmentation pattern is a logical consequence of the molecule's structure. The bonds adjacent to the carbonyl groups and the oxygen atoms are susceptible to cleavage. The formation of the isobutyl cation (m/z = 57) is a very common and stable fragment for isobutyl-containing compounds. The base peak in the spectrum is often the most stable carbocation that can be formed.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of diisobutyl oxalate. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework and the chemical environment of each atom. The IR spectrum confirms the presence of the key ester functional group. Finally, the mass spectrum provides the molecular weight and a characteristic fragmentation pattern that serves as a molecular fingerprint. This comprehensive spectroscopic analysis is essential for quality control, reaction monitoring, and the overall understanding of the chemical properties of diisobutyl oxalate in research and development settings.

References

-

PubChem. Diisobutyl oxalate. National Center for Biotechnology Information. [Link]

-

PubChem. Dibutyl Oxalate. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. Dibutyl oxalate. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Diisobutyl Oxalate in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of diisobutyl oxalate in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository to offer a foundational understanding of the principles governing solubility, detailed experimental protocols for its determination, and a curated summary of available data. Our objective is to equip you with the necessary knowledge and methodologies to effectively utilize diisobutyl oxalate in your research and development endeavors.

Introduction to Diisobutyl Oxalate and Its Physicochemical Profile

Diisobutyl oxalate (DIBO), with the chemical formula C₁₀H₁₈O₄, is the diester of oxalic acid and isobutanol.[1] It is a colorless to pale yellow liquid at room temperature.[2] Understanding its physicochemical properties is fundamental to predicting and interpreting its solubility behavior.

Table 1: Physicochemical Properties of Diisobutyl Oxalate

| Property | Value | Source |

| CAS Number | 2050-61-5 | [1] |

| Molecular Weight | 202.25 g/mol | [1][3] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [2] |

| Boiling Point | 240.00 to 241.00 °C @ 760.00 mm Hg (est.) | [2] |

| Vapor Pressure | 0.039000 mmHg @ 25.00 °C (est.) | [2] |

| Flash Point | 205.00 °F (96.10 °C) TCC (est.) | [2] |

| Estimated Water Solubility | 539.2 mg/L @ 25 °C (est.) | [2] |

| LogP (Octanol/Water Partition Coefficient) | 3.10 (est.) | [2] |

The structure of diisobutyl oxalate, featuring a central polar oxalate group flanked by two nonpolar isobutyl groups, dictates its solubility. The ester linkages can act as hydrogen bond acceptors, but the molecule lacks hydrogen bond donors.[4] This duality results in a nuanced solubility profile, with a general preference for organic solvents over aqueous media.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility. This concept is governed by the intermolecular forces between the solute (diisobutyl oxalate) and the solvent.

-

Polar Solvents: These solvents, such as alcohols and ketones, can engage in dipole-dipole interactions with the polar oxalate core of DIBO. Protic polar solvents, like ethanol, can also hydrogen bond with the carbonyl oxygens of the ester groups, enhancing solubility.

-

Nonpolar Solvents: Solvents like hexanes and toluene primarily interact through weaker van der Waals forces. The nonpolar isobutyl chains of DIBO facilitate its dissolution in these solvents.

-

Aprotic Polar Solvents: Solvents such as acetone and ethyl acetate offer a balance of polarity without the ability to donate hydrogen bonds. Their interaction with DIBO is primarily through dipole-dipole forces.

The interplay of these forces, along with factors like molecular size and shape, determines the extent to which diisobutyl oxalate will dissolve in a given solvent.

Qualitative Solubility of Diisobutyl Oxalate

Table 2: Qualitative Solubility of Diisobutyl Oxalate and Related Compounds

| Solvent | Diisobutyl Oxalate Solubility | Analog (Dibutyl/Di-tert-butyl Oxalate) Solubility | Source |

| Water | Slightly soluble / Insoluble | Insoluble / Practically insoluble | [2][5][6] |

| Ethanol | Soluble | Very Soluble | [2][6] |

| Methanol | Soluble | - | [6] |

| Ether | Soluble | Very Soluble | [6] |

| Acetone | Mutually Soluble | - | [6] |

| Dimethylformamide | - | Soluble (for Di-tert-butyl oxalate) | [7] |

This qualitative data underscores the general trend of good solubility in common organic solvents and poor solubility in water, which is consistent with the molecular structure of diisobutyl oxalate.

Experimental Determination of Solubility

Given the scarcity of published quantitative data, experimental determination of diisobutyl oxalate's solubility in specific solvents is often necessary. The following section provides a detailed, field-proven methodology for this purpose.

Principle of the Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a solvent. The method involves creating a saturated solution of the solute in the solvent at a constant temperature and then quantifying the concentration of the solute in the solution.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of diisobutyl oxalate solubility.

Caption: Workflow for determining the solubility of diisobutyl oxalate.

Detailed Step-by-Step Protocol

-

Preparation of Materials:

-

Ensure the diisobutyl oxalate is of high purity.

-

Use analytical grade or higher purity solvents.

-

Prepare several glass vials with tight-fitting caps.

-

-

Sample Preparation:

-

To a series of vials, add a known volume or weight of the selected organic solvent.

-

Add an excess amount of diisobutyl oxalate to each vial to ensure a saturated solution is formed. The presence of undissolved solid is crucial.

-

-

Equilibration:

-

Place the vials in a constant temperature water bath or incubator with agitation (e.g., an orbital shaker).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is fully saturated. The required time may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

-

Alternatively, centrifugation at a constant temperature can be used for more efficient phase separation.

-

-

Sampling:

-

Carefully withdraw a known volume or weight of the clear supernatant (the saturated solution) using a calibrated pipette or syringe. It is critical to avoid disturbing the undissolved solid.

-

-

Quantification:

-

The concentration of diisobutyl oxalate in the sampled aliquot can be determined using a suitable analytical technique. Gas Chromatography with Flame Ionization Detection (GC-FID) is often a good choice for volatile organic compounds.

-

Prepare a calibration curve using standard solutions of diisobutyl oxalate of known concentrations in the same solvent.

-

Dilute the sampled aliquot if necessary to fall within the linear range of the calibration curve.

-

-

Calculation of Solubility:

-

From the concentration determined by the analytical method and the volume/weight of the aliquot taken, calculate the solubility of diisobutyl oxalate in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

Factors Influencing Solubility

Several factors can influence the solubility of diisobutyl oxalate in organic solvents:

-

Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature. However, this relationship should be determined experimentally for each solute-solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a critical role. A systematic study across a range of solvents with varying polarities can provide a comprehensive solubility profile.

-

Presence of Impurities: Impurities in either the diisobutyl oxalate or the solvent can affect the measured solubility.

The following diagram illustrates the relationship between key solvent properties and their expected influence on the solubility of diisobutyl oxalate.

Caption: Factors influencing diisobutyl oxalate solubility.

Conclusion

This technical guide provides a comprehensive overview of the solubility of diisobutyl oxalate in organic solvents. While a significant gap exists in the publicly available quantitative solubility data, this document equips researchers with the theoretical knowledge, qualitative understanding, and detailed experimental protocols necessary to determine this critical parameter. By applying the principles and methodologies outlined herein, scientists and drug development professionals can make informed decisions regarding solvent selection, formulation development, and process optimization involving diisobutyl oxalate.

References

-

The Good Scents Company. (n.d.). diisobutyl oxalate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Diisobutyl oxalate (CAS 2050-61-5). Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIBUTYL OXALATE. Retrieved from [Link]

-

PubChem. (n.d.). Diisobutyl oxalate. Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

ChemBK. (2024). Di-tert-butyl oxalate. Retrieved from [Link]

-

University of Canterbury. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ChemBK. (2024). Di-tert-butyl oxalate. Retrieved from [Link]

-

ChemBK. (2024). Di-tert-butyl oxalate. Retrieved from [Link]

Sources

- 1. Diisobutyl oxalate | C10H18O4 | CID 249287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. diisobutyl oxalate, 13784-89-9 [thegoodscentscompany.com]

- 3. Diisobutyl oxalate (CAS 2050-61-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. scribd.com [scribd.com]

- 5. Dibutyl oxalate | 2050-60-4 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Commercial Manufacturing of Diisobutyl Oxalate

Abstract

Diisobutyl oxalate, a significant diester of oxalic acid, serves as a crucial intermediate and solvent in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its commercial production necessitates a robust, efficient, and scalable manufacturing process that ensures high purity and consistent quality. This guide provides a comprehensive technical overview of the predominant commercial manufacturing route for diisobutyl oxalate—catalytic esterification of oxalic acid with isobutanol. It delves into the underlying chemical principles, process optimization, purification strategies, and quality control methodologies. Furthermore, alternative synthesis pathways, including transesterification and oxidative carbonylation, are discussed to provide a holistic view of the industrial landscape. This document is intended for researchers, chemists, and process engineers engaged in the development and manufacturing of fine chemicals.

Introduction: The Chemical and Commercial Significance of Diisobutyl Oxalate

Diisobutyl oxalate (DIBO), with the IUPAC name bis(2-methylpropyl) oxalate, is a colorless oily liquid characterized by its utility as a versatile chemical intermediate.[1] Its molecular structure, featuring two isobutyl ester functional groups, allows it to participate in a variety of chemical transformations, making it a valuable building block in organic synthesis.[2] The commercial demand for high-purity diisobutyl oxalate, often exceeding 99.0%, is driven by its application in sectors where even minor impurities can compromise the quality and yield of the final product.[2]

Table 1: Physicochemical Properties of Diisobutyl Oxalate

| Property | Value | Reference(s) |

| CAS Number | 2050-61-5 | [1] |

| Molecular Formula | C10H18O4 | [1] |

| Molecular Weight | 202.25 g/mol | |

| Appearance | Colorless clear liquid | [3] |

| Boiling Point | 239.5 °C at 760 mmHg | [3] |

| Melting Point | -29 °C | [3] |

| Density | ~0.99 g/cm³ | |

| Flash Point | 108.9 °C | [3] |

| Solubility | Practically insoluble in water; soluble in ethanol, ether, and other organic solvents. | [3] |

Primary Manufacturing Route: Catalytic Esterification

The most prevalent commercial method for synthesizing diisobutyl oxalate is the direct esterification of oxalic acid with isobutanol. This reaction is an equilibrium-controlled process, and therefore, specific strategies are employed to drive the reaction towards the formation of the diester product.

Reaction Chemistry and Mechanism

The overall reaction is as follows:

(COOH)₂ + 2 (CH₃)₂CHCH₂OH ⇌ ((CH₃)₂CHCH₂OOC)₂ + 2 H₂O

The reaction proceeds in two sequential steps: the formation of the monoester, isobutyl oxalate, followed by its conversion to the diester, diisobutyl oxalate. The process is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the oxalic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of isobutanol.

Key Process Parameters and Optimization

While traditional inorganic acids like sulfuric acid are effective catalysts, their corrosive nature poses significant challenges for industrial equipment, leading to increased production costs.[4] Consequently, solid acid catalysts or less corrosive alternatives are often preferred in modern manufacturing settings. A range of catalysts can be employed, including:

-

Potassium bisulfate

-

Ferric chloride hexahydrate

-

Supported aluminum trichloride

-

Tin tetrachloride pentahydrate

-

Copper sulfate[4]

The choice of catalyst influences reaction kinetics, yield, and the complexity of post-reaction workup. Solid acid catalysts, for instance, can be more easily separated from the reaction mixture, simplifying the purification process.

To shift the reaction equilibrium towards the product side, an excess of isobutanol is typically used. A critical aspect of process optimization is the continuous removal of water formed during the reaction.[5] This is commonly achieved through azeotropic distillation, where a water-immiscible solvent (e.g., toluene or cyclohexane) is added to the reaction mixture. The azeotrope of the solvent, water, and isobutanol is distilled off and condensed. In a Dean-Stark apparatus or a similar setup, the water separates from the organic phase, which is then returned to the reactor.[5]

The esterification is generally carried out at the reflux temperature of the reaction mixture, which is influenced by the boiling points of isobutanol and the azeotropic agent. A typical reaction temperature is around 115°C.[4] The reaction is monitored until the theoretical amount of water has been collected, indicating the completion of the esterification process.

Commercial Production Workflow

The commercial manufacturing of diisobutyl oxalate via catalytic esterification can be segmented into four main stages: reaction, neutralization, solvent recovery, and purification.

Diagram 1: Commercial Manufacturing Process Flow for Diisobutyl Oxalate

Step-by-Step Methodology

-

Reactor Charging: A jacketed reactor is charged with oxalic acid, excess isobutanol, the chosen catalyst, and an azeotropic agent like toluene or cyclohexane.

-

Esterification Reaction: The mixture is heated to reflux, and the water-azeotrope is continuously removed via a condenser and separator. The organic layer from the separator is returned to the reactor. The reaction is continued until water formation ceases.

-

Cooling and Neutralization: The reaction mixture is cooled to approximately 50°C.[4] It is then transferred to a neutralization tank where it is washed with a basic solution, such as saturated sodium carbonate, to remove any unreacted oxalic acid and the acid catalyst.[4] This step is continued until the evolution of carbon dioxide gas ceases and the pH is neutral.

-

Phase Separation: The mixture is allowed to settle, and the lower aqueous layer is drained off as waste. The upper organic layer, containing diisobutyl oxalate, excess isobutanol, and the azeotropic agent, is washed with water to remove any residual salts.

-

Solvent and Excess Alcohol Recovery: The organic phase is subjected to distillation at atmospheric pressure to recover the azeotropic agent and excess isobutanol, which can be recycled for subsequent batches.

-

Final Purification: The remaining crude diisobutyl oxalate is purified by fractional distillation under vacuum.[6] This is a critical step to achieve the high purity required for its applications and to prevent thermal decomposition that can occur at its atmospheric boiling point.[5] The fraction boiling at the correct temperature and pressure is collected as the final product.

Alternative Manufacturing Routes

While direct esterification is common, other methods are employed in the industry, each with its own set of advantages and challenges.

Transesterification

Transesterification involves the reaction of a lower dialkyl oxalate, typically dimethyl oxalate or diethyl oxalate, with isobutanol. This method can be advantageous as it avoids the direct handling of solid oxalic acid and the formation of water, simplifying the process.[4]

(CH₃OOC)₂ + 2 (CH₃)₂CHCH₂OH ⇌ ((CH₃)₂CHCH₂OOC)₂ + 2 CH₃OH

The reaction is driven to completion by removing the lower-boiling alcohol (methanol in the example above) through distillation.[7] This process often utilizes basic catalysts like potassium carbonate and can be operated at milder temperatures, for instance, around 35°C.[7]

Oxidative Carbonylation

A more modern approach involves the oxidative carbonylation of isobutanol. In this process, isobutanol is reacted with carbon monoxide and oxygen in the presence of a catalyst system, often based on palladium.[4]

2 (CH₃)₂CHCH₂OH + 2 CO + ½ O₂ → ((CH₃)₂CHCH₂OOC)₂ + H₂O

This method can offer high efficiency but requires handling of high-pressure carbon monoxide and more complex catalytic systems, which may entail higher capital investment.[8]

Quality Control and Analytical Methods

To ensure the final product meets the stringent requirements for its intended applications, rigorous quality control is essential. High-purity diisobutyl oxalate is typically specified at >99.0%.[2]

Table 2: Quality Control Parameters and Analytical Methods

| Parameter | Specification | Analytical Method |

| Purity (Assay) | > 99.0% | Gas Chromatography (GC) |

| Appearance | Colorless clear liquid | Visual Inspection |

| Acid Value | Low (e.g., < 0.1 mg KOH/g) | Titration |

| Water Content | Low (e.g., < 0.1%) | Karl Fischer Titration |

| Identification | Conforms to reference spectrum | FTIR, NMR |

Experimental Protocol: Laboratory-Scale Synthesis of Diisobutyl Oxalate

This protocol is a representative procedure for the synthesis of diisobutyl oxalate via catalytic esterification with azeotropic water removal.

Diagram 2: Laboratory Synthesis Workflow for Diisobutyl Oxalate

Materials and Equipment

-

Oxalic acid dihydrate

-

Isobutanol

-

Toluene (or cyclohexane)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure

-

Setup: Assemble a reflux apparatus with a round-bottom flask, a Dean-Stark trap, and a reflux condenser.

-

Charging: To the flask, add oxalic acid dihydrate, a 3-4 fold molar excess of isobutanol, and toluene (approximately 40% of the isobutanol volume).

-

Catalysis: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the oxalic acid weight).

-

Reaction: Heat the mixture to a gentle reflux. The toluene-water-isobutanol azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until water no longer collects in the trap.

-

Workup: Allow the reaction mixture to cool. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until CO₂ evolution ceases), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.

-

Solvent Removal: Remove the toluene and excess isobutanol using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum fractional distillation to yield diisobutyl oxalate as a colorless liquid.

Conclusion

The commercial manufacturing of diisobutyl oxalate is a well-established process, with catalytic esterification being the most common and economically viable route. The success of this process hinges on the effective management of the reaction equilibrium through the continuous removal of water and the use of appropriate catalysts to minimize equipment corrosion and simplify purification. Alternative methods like transesterification and oxidative carbonylation offer potential advantages in specific industrial contexts. A thorough understanding of the reaction kinetics, process parameters, and purification techniques is paramount for producing high-purity diisobutyl oxalate that meets the demanding standards of the pharmaceutical and fine chemical industries.

References

- Ataman Kimya. (n.d.). DIBUTYL OXALATE.

- Guidechem. (2024, September 18). How is Dibutyl Oxalate Synthesized?.

- Hangzhou Holly Chemical Co., Ltd. (n.d.). The Role of Dibutyl Oxalate in Organic Synthesis and Chemical Manufacturing. Retrieved from Hangzhou Holly Chemical Co., Ltd. website.

- Google Patents. (n.d.). CN102001938B - Process and production system for synthesizing dimethyl oxalate or diethyl oxalate and coproducing oxalic acid.

- LookChem. (n.d.). Dibutyl oxalate.

- ResearchGate. (2020, June). Microreactor technology for synthesis of ethyl methyl oxalate from diethyl oxalate with methanol and its kinectics.

- BenchChem. (2026, January 17). Optimizing Chemical Synthesis with Diethyl Oxalate: A Manufacturer's Guide.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Dibutyl Oxalate.

- National Center for Biotechnology Information. (n.d.). Reactivation of an aged commercial three-way catalyst by oxalic and citric acid washing.

- Royal Society of Chemistry. (2022, September 12). Efficient and practical synthesis of monoalkyl oxalates under green conditions.

- SciSpace. (n.d.). Synthesis and Characterization of (-)-Dibornyl Oxalate.

- The Good Scents Company. (n.d.). diisobutyl oxalate.

- National Center for Biotechnology Information. (n.d.). Diisobutyl oxalate.

- The Good Scents Company. (n.d.). dibutyl oxalate.

- National Center for Biotechnology Information. (n.d.). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion.

- Google Patents. (n.d.). US4468523A - Synthesis of dialkyl oxalates by the heterogeneously catalyzed oxidative carbonylation of alcohols.

- BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of Diethyl Oxalate.

- Google Patents. (n.d.). US2693478A - Preparation of esters of oxalic acid.

Sources

- 1. Diisobutyl oxalate | C10H18O4 | CID 249287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. guidechem.com [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102001938B - Process and production system for synthesizing dimethyl oxalate or diethyl oxalate and coproducing oxalic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to Diisobutyl Oxalate for Scientific Applications

Executive Summary

Diisobutyl oxalate, a diester of oxalic acid, is a chemical compound with significant utility across various scientific and industrial domains. While structurally simple, its specific physicochemical properties make it a valuable intermediate in organic synthesis and a functional component in specialized formulations. This guide provides a comprehensive technical overview of diisobutyl oxalate, intended for researchers, chemists, and professionals in drug development. We will delve into its core molecular characteristics, detail a standard laboratory synthesis protocol, explore its primary applications, and outline critical safety and handling procedures. The information herein is synthesized from established chemical databases and safety documentation to ensure technical accuracy and practical relevance.

Core Molecular Profile

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section outlines the essential identification and physicochemical data for diisobutyl oxalate.

Chemical Identity

Diisobutyl oxalate is structurally defined by an oxalate core esterified with two isobutyl groups. Its identity is standardized through various nomenclature and registry systems.

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₈O₄ | [1][2][3] |

| Molecular Weight | 202.25 g/mol | [1][2][3] |

| IUPAC Name | bis(2-methylpropyl) oxalate | [1] |

| CAS Number | 2050-61-5 | [1] |

| Synonyms | Diisobutyl ethanedioate, Oxalic acid diisobutyl ester | [1][4] |

Physicochemical Properties